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molecular formula C9H5N3O2 B062938 7-Nitro-1H-indole-3-carbonitrile CAS No. 165669-10-3

7-Nitro-1H-indole-3-carbonitrile

Cat. No. B062938
M. Wt: 187.15 g/mol
InChI Key: FKXLWNFFDVCTEE-UHFFFAOYSA-N
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Patent
US07834049B2

Procedure details

10.15 g (53.4 mmol) of 3-formyl-7-nitro-1H-indole was dissolved in 150 ml of dimethylformamide, and 3.93 g (56.0 mmol) of hydroxylamine hydrochloride and 4.5 ml (55.6 mmol) of pyridine were added thereto. After heating under stirring at 70 to 80° C. for 2 hours, 6.3 g (56.8 mmol) of selenium dioxide and about 5 g of magnesium sulfate were added thereto. After heating at 70 to 80° C. for further 2.5 hours, the insoluble matters were filtered off and the filtrate was concentrated. Water was added thereto, and the resulting crystals were collected by filteration and successively washed with water and ethyl ether. The crystals were dissolved in a mixed solution of tetrahydrofuran and acetone, and the insoluble matters were filtered off. After concentrating the filtrate, ethyl acetate was added to the residue and the crystals were collected by filtration, to give 8.61 g of the title compound.
Quantity
10.15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
3.93 g
Type
reactant
Reaction Step Two
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Quantity
6.3 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[C:11]2[C:6](=[C:7]([N+:12]([O-:14])=[O:13])[CH:8]=[CH:9][CH:10]=2)[NH:5][CH:4]=1)=O.Cl.NO.[N:18]1C=CC=CC=1.[Se](=O)=O.S([O-])([O-])(=O)=O.[Mg+2]>CN(C)C=O>[C:1]([C:3]1[C:11]2[C:6](=[C:7]([N+:12]([O-:14])=[O:13])[CH:8]=[CH:9][CH:10]=2)[NH:5][CH:4]=1)#[N:18] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
10.15 g
Type
reactant
Smiles
C(=O)C1=CNC2=C(C=CC=C12)[N+](=O)[O-]
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
3.93 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
4.5 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
6.3 g
Type
reactant
Smiles
[Se](=O)=O
Name
Quantity
5 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 (± 5) °C
Stirring
Type
CUSTOM
Details
under stirring at 70 to 80° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating
TEMPERATURE
Type
TEMPERATURE
Details
After heating at 70 to 80° C. for further 2.5 hours
Duration
2.5 h
FILTRATION
Type
FILTRATION
Details
the insoluble matters were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
ADDITION
Type
ADDITION
Details
Water was added
CUSTOM
Type
CUSTOM
Details
the resulting crystals were collected by filteration
WASH
Type
WASH
Details
successively washed with water and ethyl ether
DISSOLUTION
Type
DISSOLUTION
Details
The crystals were dissolved in a mixed solution of tetrahydrofuran and acetone
FILTRATION
Type
FILTRATION
Details
the insoluble matters were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
After concentrating the filtrate, ethyl acetate
ADDITION
Type
ADDITION
Details
was added to the residue
FILTRATION
Type
FILTRATION
Details
the crystals were collected by filtration

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#N)C1=CNC2=C(C=CC=C12)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 8.61 g
YIELD: CALCULATEDPERCENTYIELD 86.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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